N-(4-tert-Butylbenzyl)-4-fluorobenzamide
CAS No.:
Cat. No.: VC3307437
Molecular Formula: C18H20FNO
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20FNO |
|---|---|
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | N-[(4-tert-butylphenyl)methyl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C18H20FNO/c1-18(2,3)15-8-4-13(5-9-15)12-20-17(21)14-6-10-16(19)11-7-14/h4-11H,12H2,1-3H3,(H,20,21) |
| Standard InChI Key | SCJAUPGJQKQFGX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F |
Introduction
N-(4-tert-Butylbenzyl)-4-fluorobenzamide is a chemical compound belonging to the class of amides, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). This compound features a tert-butyl group and a fluorobenzene moiety, making it of interest in various chemical and pharmaceutical applications .
Synthesis and Preparation
The synthesis of N-(4-tert-Butylbenzyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-tert-butylbenzylamine. This process requires careful control of temperature and reaction time to ensure high yields and purity. For instance, maintaining a reaction temperature around 0°C during the addition of reagents can help minimize side reactions.
Synthetic Route
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Starting Materials: 4-Fluorobenzoyl chloride and 4-tert-butylbenzylamine.
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Reaction Conditions: Low temperature (around 0°C) to minimize side reactions.
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Product Purification: Techniques such as recrystallization or chromatography may be used to purify the final product.
Structural Features
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Fluorobenzene Moiety: Provides unique chemical properties due to the fluorine atom.
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Tert-Butyl Group: Acts as an electron-donating group, affecting the compound's reactivity.
Applications and Potential Uses
N-(4-tert-Butylbenzyl)-4-fluorobenzamide has potential applications in pharmaceutical research, particularly in areas such as anti-cancer agents and metabolic disease treatments. Its interaction with specific receptors or enzymes may contribute to its biological activity.
Potential Therapeutic Areas
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Anti-Cancer Agents: Compounds with similar structures have been studied for their potential roles as enzyme inhibitors or modulators in metabolic pathways.
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Metabolic Disease Treatments: Research into its derivatives continues to explore new therapeutic avenues.
Suppliers and Availability
The compound is available from several suppliers globally, including Alfa Aesar, Guangzhou Jhd Chemical Reagent Co., Ltd., and Energy Chemical in China, as well as other verified suppliers like Shanghai Nianxing Industrial Co., Ltd. and Dayang Chem (Hangzhou) Co., Ltd. .
Supplier Information
| Supplier | Contact Information | Country |
|---|---|---|
| Alfa Aesar | 400-6106006, saleschina@alfa-asia.com | China |
| Guangzhou Jhd Chemical | 020-84383047, sales@jhd.com.cn | China |
| Energy Chemical | 021-58432009, marketing@energy-chemical.com | China |
| Shanghai Nianxing Industrial | Verified Supplier | China |
| Dayang Chem (Hangzhou) | Verified Supplier | China |
Research Findings and Future Directions
Research into N-(4-tert-Butylbenzyl)-4-fluorobenzamide and its derivatives is ongoing, focusing on their potential roles in biological systems and therapeutic applications. The compound's unique structure and properties make it an interesting candidate for further study in pharmaceutical chemistry .
Future Research Directions
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Biological Activity Studies: Investigating the compound's interaction with enzymes and receptors to understand its potential therapeutic effects.
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Derivative Synthesis: Exploring modifications to the compound's structure to enhance its biological activity or improve its pharmacokinetic properties.
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